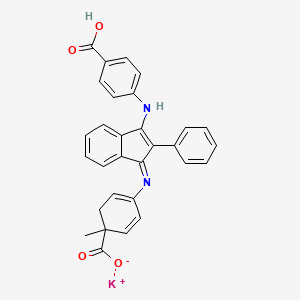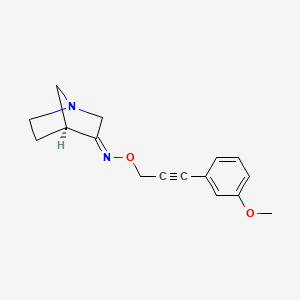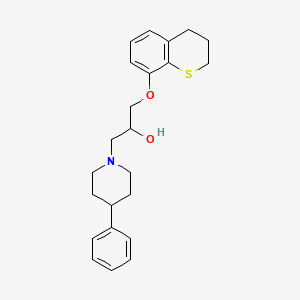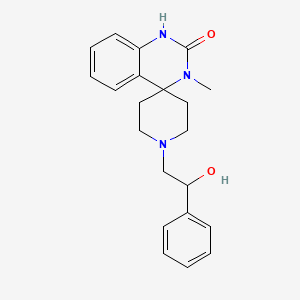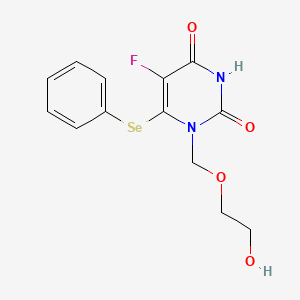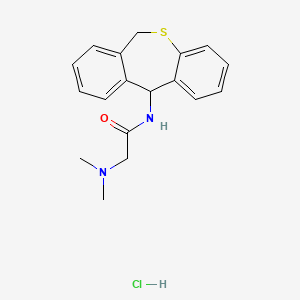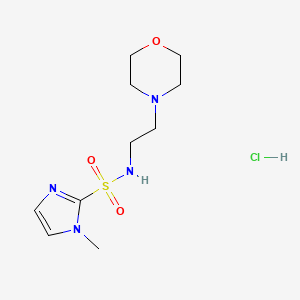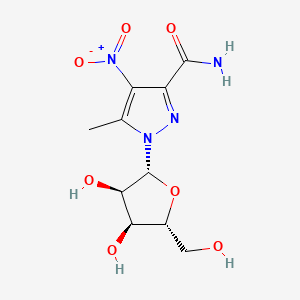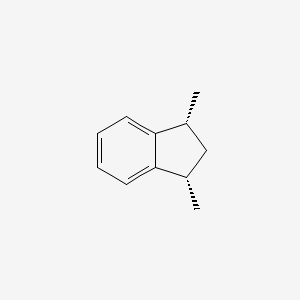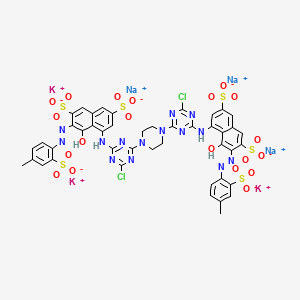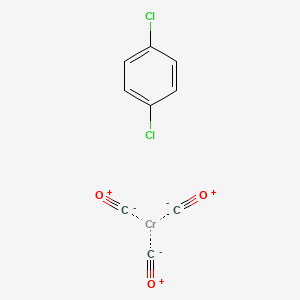
Chromium, tricarbonyl(p-dichlorobenzene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Dichlorbenzentrikarbonylchromium is a coordination compound that features a chromium center bonded to three carbonyl (CO) groups and a p-dichlorobenzene ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Dichlorbenzentrikarbonylchromium typically involves the reaction of chromium hexacarbonyl with p-dichlorobenzene under specific conditions. One common method is to heat a mixture of chromium hexacarbonyl and p-dichlorobenzene in an inert atmosphere, such as nitrogen or argon, to facilitate the substitution of carbonyl ligands with the p-dichlorobenzene ligand.
Industrial Production Methods
Industrial production of p-Dichlorbenzentrikarbonylchromium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the desired product.
化学反应分析
Types of Reactions
p-Dichlorbenzentrikarbonylchromium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a coordinating solvent and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while reduction may produce lower oxidation state species. Substitution reactions can result in a variety of new coordination compounds with different ligands.
科学研究应用
p-Dichlorbenzentrikarbonylchromium has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation and polymerization.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent or a tool for studying biological processes.
Industrial Applications: The compound is used in the synthesis of other coordination compounds and as a precursor for the production of high-performance materials.
作用机制
The mechanism by which p-Dichlorbenzentrikarbonylchromium exerts its effects involves the coordination of the chromium center with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and properties of the target molecules. The specific pathways involved depend on the nature of the ligands and the reaction conditions.
相似化合物的比较
Similar Compounds
Chromium Hexacarbonyl: A similar compound with six carbonyl ligands instead of the p-dichlorobenzene ligand.
Dichlorobenzene Complexes: Other coordination compounds featuring dichlorobenzene ligands with different metal centers.
Uniqueness
p-Dichlorbenzentrikarbonylchromium is unique due to the presence of both carbonyl and p-dichlorobenzene ligands, which confer distinct chemical properties and reactivity. This combination of ligands allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
86409-62-3 |
|---|---|
分子式 |
C9H4Cl2CrO3 |
分子量 |
283.02 g/mol |
IUPAC 名称 |
carbon monoxide;chromium;1,4-dichlorobenzene |
InChI |
InChI=1S/C6H4Cl2.3CO.Cr/c7-5-1-2-6(8)4-3-5;3*1-2;/h1-4H;;;; |
InChI 键 |
CDNURTZSIGTKCP-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC(=CC=C1Cl)Cl.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
